Product packaging for N,N-Diethyl-4-nitroaniline(Cat. No.:CAS No. 2216-15-1)

N,N-Diethyl-4-nitroaniline

Cat. No.: B181174
CAS No.: 2216-15-1
M. Wt: 194.23 g/mol
InChI Key: CFPIZMWTMRWZRO-UHFFFAOYSA-N
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Description

Historical Context of Aminonitrobenzene Derivatives in Photonic and Electronic Materials Science

The exploration of aminonitrobenzene derivatives in the realm of photonic and electronic materials is rooted in the quest for organic compounds with significant nonlinear optical (NLO) properties. These properties, which describe how a material's optical characteristics change under intense light, became a major focus of research in the latter half of the 20th century. The fundamental structure of these derivatives, featuring an electron-donating amino group and an electron-withdrawing nitro group attached to a benzene (B151609) ring, creates a "push-pull" system. This intramolecular charge transfer is a key determinant of their large second-order NLO susceptibility.

Early investigations into organic NLO materials frequently centered on simple, accessible molecules that could serve as models to understand the structure-property relationships. Aminonitrobenzene and its N-alkylated derivatives, including N,N-Diethyl-4-nitroaniline, were prime candidates for these pioneering studies. Their straightforward synthesis and pronounced NLO effects made them ideal for foundational research into electro-optic modulation and second-harmonic generation. The development of palladium-catalyzed cross-coupling reactions further expanded the synthetic toolkit, allowing for the creation of more complex aniline (B41778) derivatives for potential use in optoelectronic materials. acs.org This historical foundation established aminonitrobenzene derivatives as a critical class of compounds in the development of functional organic materials for photonic and electronic applications.

Significance of this compound as a Reference Chromophore and Prototypical Functional Organic Molecule

This compound has distinguished itself as a crucial reference chromophore in the study of NLO materials. researchgate.net Its well-defined chemical and physical properties provide a consistent baseline for comparing the performance of newly synthesized compounds. Researchers frequently utilize this compound to calibrate experimental setups and to validate theoretical models that predict NLO behavior.

Below are some of the key physical and chemical properties of this compound that underscore its utility as a reference compound.

PropertyValue
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Melting Point 73-76 °C
Appearance Yellow to orange crystalline powder
Solubility Soluble in many organic solvents, insoluble in water. chemicalbook.comnih.gov

Contemporary Research Landscape and Scholarly Avenues for this compound

The scientific inquiry into this compound is far from static, with contemporary research continually uncovering new applications and properties. A significant recent development is the exploration of its piezoelectric properties. When embedded as nanocrystals within polymer microfibers, this compound exhibits a remarkably high piezoelectric output, making it a promising candidate for energy harvesting applications. nih.gov

Furthermore, these composite materials also display strong blue fluorescence, opening up avenues for their use in solid-state lighting and as luminescent sensors. nih.gov The inherent flexibility and processability of these organic-based materials offer distinct advantages over traditional inorganic piezoelectric and fluorescent materials.

The role of this compound as a synthetic precursor also remains a vibrant area of research. Its chemical structure allows for further functionalization, enabling the creation of more complex molecules with tailored properties. For instance, it serves as a building block for novel dyes, and its derivatives are being investigated for their potential in various organic electronic devices. The continued exploration of its solid-state properties and its use in creating advanced composite materials are key scholarly avenues that are expected to yield further innovations.

The following table summarizes some of the key optical and electronic properties of this compound that are central to its current research applications.

PropertySignificance in Research
Nonlinear Optical (NLO) Properties Foundational for its use as a reference and in developing new NLO materials.
Piezoelectricity Enables applications in mechanical energy harvesting and sensors. nih.gov
Fluorescence Potential for use in solid-state lighting and optical sensing. nih.gov
Chemical Reactivity Allows for its use as a versatile precursor for more complex functional molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O2 B181174 N,N-Diethyl-4-nitroaniline CAS No. 2216-15-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-4-nitroaniline
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InChI

InChI=1S/C10H14N2O2/c1-3-11(4-2)9-5-7-10(8-6-9)12(13)14/h5-8H,3-4H2,1-2H3
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InChI Key

CFPIZMWTMRWZRO-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)C1=CC=C(C=C1)[N+](=O)[O-]
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Molecular Formula

C10H14N2O2
Record name N,N-DIETHYL-4-NITROBENZENAMINE
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DSSTOX Substance ID

DTXSID7025057
Record name N,N-Diethyl-4-nitrobenzenamine
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Molecular Weight

194.23 g/mol
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Physical Description

N,n-diethyl-4-nitrobenzenamine appears as yellow needles (from ligroin) or yellow crystalline mass. (NTP, 1992)
Record name N,N-DIETHYL-4-NITROBENZENAMINE
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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Density

1.225 (NTP, 1992) - Denser than water; will sink
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CAS No.

2216-15-1
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Record name N,N-Diethyl-4-nitrobenzenamine
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Record name p-Nitro-N,N-diethylaniline
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Record name Benzenamine, N,N-diethyl-4-nitro-
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Record name N,N-Diethyl-4-nitrobenzenamine
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Melting Point

171 to 172 °F (NTP, 1992)
Record name N,N-DIETHYL-4-NITROBENZENAMINE
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Synthetic Methodologies and Chemical Transformations of N,n Diethyl 4 Nitroaniline

Established Synthetic Routes to N,N-Diethyl-4-nitroaniline and its Structural Analogues

The synthesis of this compound and its analogs can be achieved through several established methods, primarily involving the amination of nitroaryl halides and the nitration of N,N-dialkylanilines.

Amination Strategies for 4-Nitroaryl Halides

A primary and widely used method for synthesizing this compound is the nucleophilic aromatic substitution reaction between a 4-nitroaryl halide, such as 1-bromo-4-nitrobenzene (B128438) or 4-chloronitrobenzene, and diethylamine. chemicalbook.comresearchgate.net This reaction is typically carried out in the presence of a base and a suitable solvent. The reactivity of the halide follows the order I > Br > Cl > F.

Recent studies have focused on optimizing this reaction. For instance, the amination of 4-nitrochlorobenzene has been enhanced by using a tubular reactor with a micromixer, which improves reaction efficiency and safety, especially when using a large excess of aqueous ammonia (B1221849) to achieve a homogeneous reaction system at high temperatures. researchgate.net Copper(I) iodide has been identified as an effective catalyst for the direct amination of p-chloronitrobenzene with aqueous ammonia, leading to high yields of p-nitroaniline with excellent selectivity. researchgate.net

Table 1: Amination of 4-Nitroaryl Halides

4-Nitroaryl Halide Amine Catalyst/Conditions Product Reference
1-Bromo-4-nitrobenzene Diethylamine - This compound chemicalbook.com
4-Chloronitrobenzene Aqueous NH3 CuI, 200 °C, 6.5 h p-Nitroaniline researchgate.net

Nitration Reactions of N,N-Dialkylanilines

Another common synthetic route is the direct nitration of N,N-diethylaniline. This electrophilic aromatic substitution is typically performed using a mixture of concentrated nitric acid and sulfuric acid. orgsyn.org However, this method presents challenges regarding regioselectivity. The strong acidic conditions can lead to the protonation of the diethylamino group, which becomes an electron-withdrawing group and directs the incoming nitro group to the meta position, resulting in the formation of m-nitro-N,N-diethylaniline as a significant byproduct. doubtnut.comstackexchange.comyoutube.com

To favor the formation of the desired para-isomer, this compound, careful control of reaction conditions is crucial. stackexchange.com Nitrous acid has been shown to catalyze the nitration of the N,N-dimethylanilinium ion in approximately 85% sulfuric acid. rsc.orgrsc.org This catalysis does not proceed through the typical C-nitrosation pathway but is believed to involve the rate-determining formation of a radical pair, PhNMe₂⁺·NO˙, which then reacts rapidly with nitronium ions. rsc.org

Preparation of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives can be achieved by starting with appropriately substituted anilines or nitroaromatics. For example, 2-Chloro-N,N-diethyl-4-nitroaniline can be synthesized by the nitration of N,N-diethyl-2-chloroaniline using a nitrating mixture at low temperatures. Alternatively, it can be prepared by the N,N-diethylation of 2-chloro-4-nitroaniline (B86195) with an ethyl halide in a polar aprotic solvent like DMF.

Similarly, N,N-diethyl-2-fluoro-4-nitroaniline is typically synthesized by the nitration of N,N-diethyl-2-fluoroaniline. The reduction of the nitro group in these derivatives provides access to a variety of substituted diamines, which are valuable intermediates in organic synthesis. The synthesis of N-basically substituted derivatives of o-nitroaniline has also been reported, expanding the range of available structural analogs. acs.org

Table 2: Synthesis of Substituted this compound Derivatives

Starting Material Reagents Product Reference
N,N-Diethyl-2-chloroaniline HNO₃/H₂SO₄ 2-Chloro-N,N-diethyl-4-nitroaniline
2-Chloro-4-nitroaniline Ethyl bromide, K₂CO₃, DMF 2-Chloro-N,N-diethyl-4-nitroaniline

Mechanistic Investigations of this compound Reactivity

The chemical behavior of this compound is largely dictated by the electron-withdrawing nitro group and the electron-donating diethylamino group. This electronic interplay governs its reactivity in both oxidation and reduction reactions.

Oxidation Reactions and Pathways, e.g., with Dimethyldioxirane (B1199080)

The oxidation of N,N-dialkylanilines, including this compound, has been studied to understand the reaction mechanisms. The oxidation of N,N-dimethylanilines with dimethyldioxirane (DMD) has been shown to produce the corresponding N-oxides as the sole products. lookchem.com The reaction follows a Hammett relationship with a negative ρ value, indicating that electron-donating groups on the aniline (B41778) ring accelerate the reaction. rsc.orgresearchgate.net

The mechanism is proposed to be a concerted electrophilic process, with no evidence of free radical or electron transfer intermediates. rsc.orgrsc.org The reaction rates are significantly accelerated in the presence of water. For instance, the pseudo-first-order rate constant for the oxidation of N,N-dimethyl-4-nitroaniline is dramatically higher in water compared to acetone. rsc.orgresearchgate.netrsc.org This solvent effect is a key aspect of the reaction, with the presence of water promoting faster reaction times. lookchem.com The oxidation of primary aromatic amines with DMD can lead to the formation of nitro compounds. mdpi.com

Table 3: Pseudo First-Order Rate Constants for the Oxidation of N,N-Dimethyl-4-nitroaniline with Dimethyldioxirane

Solvent Rate Constant (s⁻¹) Reference
Acetone 6.3 × 10⁻³ rsc.orgresearchgate.netrsc.org

Reductive Transformations and Product Formation

The reduction of the nitro group in this compound is a fundamental transformation that leads to the formation of N,N-diethyl-p-phenylenediamine. google.com This reduction is a critical step in the synthesis of various dyes and photographic developers. While the reduction of nitroaromatics like 4-nitroaniline (B120555) to 4-phenylenediamine is thermodynamically favorable, it often requires a catalyst to overcome the kinetic barrier. rsc.org

Various reducing agents and catalytic systems have been employed for this purpose. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common method. google.com.pg Other reducing agents such as iron and hydrochloric acid can also be used. The reduction process is believed to proceed through intermediate species like nitroso and hydroxylamine (B1172632) derivatives. unimi.it The resulting N,N-diethyl-p-phenylenediamine can be isolated as its hydrochloride salt. google.com The catalytic reduction of other nitroanilines has also been extensively studied, with various nanocatalytic systems being developed to improve efficiency and selectivity. rsc.orgresearchcommons.orgresearchgate.net

N-Dealkylation and Nitrosation Processes

The transformation of N,N-dialkylanilines through N-dealkylation and nitrosation represents a significant area of chemical synthesis, yielding valuable intermediates.

N-Dealkylation: The N-dealkylation of tertiary arylamines is a notable transformation. However, the reactivity is highly dependent on the substituents present on the aromatic ring. Research on the oxidative N-demethylation of various N,N-dimethylanilines using a CuCl catalyst with tert-butyl hydroperoxide (TBHP) showed that substrates with electron-withdrawing groups, such as the nitro group in N,N-dimethyl-4-nitroaniline, are resistant to this process. In a study, when N,N-dimethyl-4-nitroaniline was subjected to these reaction conditions, no N-demethylated product was formed, and the starting material was recovered unchanged. jlu.edu.cn This resistance is attributed to the electron-withdrawing nature of the nitro group, which deactivates the aromatic ring and the amino group towards oxidation. jlu.edu.cn This finding suggests that similar reactivity would be expected for this compound under these conditions.

Nitrosation: Nitrosation of N,N-dialkylanilines can be achieved using various nitrosating agents. One method involves the reaction of the aniline derivative with an alkyl nitrite (B80452) in an aqueous, acidic suspension to form the corresponding N,N-disubstituted p-nitroso-aniline. google.com This intermediate can then be hydrogenated without isolation to produce p-phenylenediamine (B122844) derivatives. google.com

Another approach utilizes tert-butyl nitrite (t-BuONO) for N-dealkylation-N-nitrosation reactions. The solvent plays a crucial role in directing the reaction's selectivity. rsc.org For instance, studies on N,N-dimethylanilines have shown that reaction with t-BuONO can lead to N-dealkylation followed by N-nitrosation. rsc.org Specifically, N-nitroso-N-ethyl-4-nitroaniline has been synthesized using nitrosyl acetate (B1210297) in acetic acid as the N-nitrosating agent. researchgate.net

A process for preparing N,N-diethyl-p-phenylenediamine hydrochloride involves the nitrosation of N,N-diethylaniline. The aniline is suspended in aqueous acid, and an alkyl nitrite (e.g., isopropyl nitrite) is added to form N,N-diethyl-4-nitroso-aniline, which is subsequently hydrogenated in the same reaction mixture. google.com

The table below summarizes reaction conditions for related nitrosation processes.

Starting MaterialReagentSolvent/ConditionsProductReference
N,N-diethylanilineIsopropyl nitriteAqueous acid, -2°C to +2°CN,N-diethyl-4-nitroso-aniline google.com
N-ethyl-4-nitroanilineNitrosyl acetateAcetic acidN-nitroso-N-ethyl-4-nitroaniline researchgate.net
N-Alkyl anilinest-BuONO (1.5 equiv.)t-BuOH, 60°CN-dealkylation-N-nitrosation products rsc.org

Isolation and Purification Techniques Employed in this compound Synthesis Research

The purity of this compound is paramount for its use in subsequent applications. Various techniques are employed for its isolation and purification, ranging from classical methods like crystallization to modern chromatographic techniques.

Crystallization: A common and effective method for purifying nitroaniline compounds is crystallization. For the analogous compound N,N-dimethyl-4-nitroaniline, recrystallization from solvents such as aqueous ethanol, pure ethanol, or methanol (B129727) is a standard procedure. chemicalbook.com The crude product is dissolved in a hot solvent and allowed to cool slowly, whereupon the purified compound crystallizes out, leaving impurities in the mother liquor. orgsyn.org The purified crystals are then collected by filtration and dried. chemicalbook.comorgsyn.org

Chromatography: Column chromatography is a versatile technique for purifying reaction products. Following synthesis, crude residues containing N-alkyl anilines can be purified by column chromatography on a silica (B1680970) gel (SiO₂) stationary phase, using a mixture of ethyl acetate and hexane (B92381) as the eluent. rsc.org

High-Performance Liquid Chromatography (HPLC) is another powerful tool for both analysis and purification. A reverse-phase (RP) HPLC method has been developed for analyzing 5-Chloro-2-(4-chlorophenoxy)-N,N-diethyl-4-nitroaniline, a derivative of the title compound. This method uses a C18 column with a mobile phase of acetonitrile (B52724) and water, with phosphoric acid as an additive. sielc.com Such methods are often scalable for preparative separation to isolate impurities. sielc.com

Sublimation: For high-purity requirements, sublimation under reduced pressure is an effective technique. This method has been used to purify N,N-dimethyl-4-nitroaniline, raising its purity from an initial 99.6% to a final mass fraction purity of 99.87%. up.ptresearchgate.net Sublimation is particularly useful for removing non-volatile impurities.

The purity of the compound after these procedures is typically verified using analytical techniques such as Gas-Liquid Chromatography (GC) with a Flame Ionization Detector (FID) and melting point analysis. up.ptresearchgate.netthermofisher.com

The table below summarizes various purification techniques and the analytical methods used to assess purity, primarily for the closely related N,N-dimethyl-4-nitroaniline, with principles applicable to the diethyl analogue.

CompoundPurification MethodInitial PurityFinal PurityAnalysis MethodReference
N,N-dimethyl-4-nitroanilineSublimation under reduced pressure0.9960.9987GC (FID), Karl Fischer Titration up.ptresearchgate.net
N,N-dimethyl-4-nitroanilineCrystallization from aqueous EtOH, EtOH, or MeOHNot specifiedNot specifiedMelting Point chemicalbook.com
m-NitrodimethylanilineRecrystallization from hot 95% ethanolCrudeNot specifiedNot specified orgsyn.org
N-Alkyl aniline derivativesColumn chromatography (SiO₂, ethyl acetate/hexane)Crude residuePure productTLC rsc.org

Electronic Structure and Charge Transfer Phenomena in N,n Diethyl 4 Nitroaniline

Theoretical and Computational Elucidation of Electronic Configuration

Computational chemistry provides powerful tools to dissect the electronic landscape of N,N-diethyl-4-nitroaniline. Through various theoretical models, a detailed understanding of its structure, orbital interactions, and charge distribution can be achieved.

Ab initio and Density Functional Theory (DFT) methods are instrumental in predicting the molecular and crystal structures of this compound and its derivatives. researchgate.net DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G* and 6-311++G(d,p), have been employed to optimize the ground-state molecular geometry. researchgate.netjournalirjpac.comresearchgate.net These studies reveal that the planarity of the molecule is crucial for effective conjugation and charge transfer. researchgate.netresearchgate.net

Substituents on the aniline (B41778) ring can influence the geometry; for instance, ortho-substituents can cause the diethylamino group to adopt a trigonal-pyramidal configuration and twist out of the ring plane, hindering conjugation. researchgate.net In contrast, the parent this compound molecule tends towards a more planar conformation to facilitate the push-pull mechanism. researchgate.net Computational studies also show that bond lengths can be affected by the polarity of the solvent, with an increase in bond lengths observed in more polar solvents. researchgate.net

Table 1: Calculated Geometric Parameters for this compound (Note: Specific values can vary based on the computational method and basis set used. The data below is illustrative of typical findings.)

ParameterCalculated Value (B3LYP/6-31G*)Solvent
C-N (amino) Bond Length~1.37 ÅVacuum
C-N (nitro) Bond Length~1.48 ÅVacuum
Dihedral Angle (Amino vs. Ring)Slightly non-planarVacuum

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic transitions and reactivity of this compound.

Computational analyses consistently show that the HOMO is primarily localized on the electron-donating N,N-diethylamino group and the phenyl ring. researchgate.net Conversely, the LUMO is predominantly situated on the electron-withdrawing nitro group and the aromatic ring. researchgate.net This spatial separation of the frontier orbitals is a hallmark of an efficient charge-transfer system. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally implies a more facile electronic excitation and a greater degree of intramolecular charge transfer. researchgate.net For this compound, the calculated HOMO-LUMO gap suggests it is a reactive molecule with significant charge transfer character. journalirjpac.comresearchgate.net Solvent polarity can also influence the HOMO-LUMO gap; studies on related nitroanilines have shown that polar solvents can reduce the gap, thereby enhancing charge-transfer capabilities.

Table 2: Frontier Molecular Orbital Energies of this compound in Different Media (Note: Values are illustrative and depend on the specific computational level.)

MediumEHOMO (eV)ELUMO (eV)ΔE (HOMO-LUMO Gap) (eV)
Vacuum-5.8-1.93.9
Ethanol-5.7-2.03.7

This compound exhibits a significant ground-state dipole moment due to the inherent charge separation between the donor and acceptor groups. stenutz.eu Computational studies have calculated this dipole moment to be around 6.73 D. stenutz.eu This value is sensitive to the molecular conformation and the surrounding medium. rsc.org

The molecule's response to an external electric field is described by its polarizability (α) and hyperpolarizability (β). These properties are crucial for its application in nonlinear optics. Calculations have shown that the dipole moment and polarizability increase with solvent polarity. journalirjpac.com The first hyperpolarizability (β), a measure of the second-order nonlinear optical response, is particularly significant in push-pull molecules. The charge transfer from the diethylamino group to the nitro group upon excitation leads to a substantial change in the dipole moment and a large β value. mdpi.com Theoretical studies on analogous N,N-dimethyl-4-nitroaniline have shown that its derivatives are used as reference compounds in the study of nonlinear optical properties due to their high hyperpolarizabilities. researchgate.net

Table 3: Calculated Electronic Properties of this compound (Note: Values are dependent on the computational method.)

PropertyCalculated ValueReference
Ground State Dipole Moment (μ)6.73 D stenutz.eu
Polarizability (α)Increases with solvent polarity journalirjpac.com
First Hyperpolarizability (β)Significant, characteristic of NLO materials mdpi.com

Bader's 'Atoms in Molecules' (AIM) theory provides a rigorous method for analyzing the electron density distribution to understand chemical bonding and intermolecular interactions. uva.es For derivatives of the related N,N-dimethyl-4-nitroaniline, AIM analysis has been used to elucidate the contribution of different resonance structures. researchgate.net This analysis has revealed that the quinoid-like resonance form, which represents a significant charge transfer from the donor to the acceptor, is a predominant contributor to the ground-state structure of N,N-dimethyl-4-nitroaniline. researchgate.net The introduction of substituents can alter the contribution of this quinoid form, which in turn affects the molecular hyperpolarizability. researchgate.net This theoretical framework allows for a quantitative description of the charge distribution and bond characteristics, reinforcing the picture of a strong intramolecular charge transfer pathway in these types of molecules.

Natural Bond Orbital (NBO) analysis is a powerful tool for dissecting the intramolecular interactions and quantifying charge transfer. uba.arwiley.com It examines the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. In this compound, the key interaction involves the lone pair orbitals of the amino nitrogen atom (nN) acting as donors and the antibonding π* orbitals of the nitro group and the phenyl ring acting as acceptors.

NBO analysis provides a quantitative measure of the stabilization energy (E(2)) associated with these donor-acceptor interactions, which directly correlates with the extent of intramolecular charge transfer. Studies on similar nitroaniline derivatives have used NBO analysis to confirm the charge transfer from the amino group to the nitro group through the π-system. researchgate.net This analysis also reveals that the charge is not solely transferred to the nitro group's oxygen atoms but is also delocalized onto the carbons of the phenyl ring. researchgate.net

Experimental Characterization of Intramolecular Charge Transfer (ICT)

Experimental techniques provide crucial validation for the theoretical predictions of intramolecular charge transfer in this compound. Spectroscopic methods are particularly insightful in this regard. The absorption spectrum of this compound exhibits a strong, broad band in the visible or near-UV region, which is assigned to the π→π* electronic transition with significant charge-transfer character.

The position of this ICT band is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In more polar solvents, the excited state, which has a larger dipole moment than the ground state, is stabilized to a greater extent, leading to a red shift (bathochromic shift) of the absorption maximum. This experimentally observed solvatochromic shift is direct evidence of the significant change in charge distribution upon electronic excitation and confirms the intramolecular charge transfer nature of the transition. acs.org

Electrochromism and Electric Field Effect Studies on Electronic Spectra

Electrochromism studies, which investigate the influence of an external electric field on the absorption spectrum of a molecule, have been instrumental in elucidating the charge transfer characteristics of this compound and its analogs in both ground and excited states. cdnsciencepub.com When subjected to an electric field, polar molecules like this compound exhibit changes in their optical absorption spectra, providing direct insight into their dipole moments and polarizabilities. cdnsciencepub.comgrafiati.com

Research on a series of planar and conformationally twisted nitroaniline derivatives, including N,N-dimethyl-p-nitroaniline (DMPNA), a closely related compound to this compound, has demonstrated that an external electric field can significantly perturb the electronic energy levels. cdnsciencepub.com The observed changes in the absorption spectra allow for the determination of both the ground and excited state dipole moments. cdnsciencepub.comgrafiati.com These studies have shown that for conjugated planar systems, there are pronounced changes in the dipole moment upon electronic excitation, indicating a significant redistribution of charge. cdnsciencepub.com The application of an electric field provides a direct method to quantify this charge transfer, which is crucial for understanding the nonlinear optical properties of these materials. nih.gov

The solvatochromic behavior of this compound, where its absorption spectrum shifts in response to solvent polarity, further complements electric field studies. researchgate.netresearchgate.net Both phenomena are rooted in the change in the molecule's electronic distribution upon excitation. Theoretical models, such as the integral equation formulation polarizable continuum model (IEF-PCM), have been employed to calculate the spectral shifts in various solvents, providing a deeper understanding of the electrostatic and non-electrostatic contributions to these shifts. researchgate.net

Spectroscopic Probes of Charge Distribution and Localization

Spectroscopic techniques serve as powerful probes for understanding the charge distribution and the degree of charge localization in this compound. The molecule's characteristic intramolecular charge-transfer (ICT) from the electron-donating diethylamino group to the electron-withdrawing nitro group results in a highly polar ground state and an even more polar excited state. cdnsciencepub.comnih.gov

UV-visible absorption spectroscopy is a primary tool for investigating this charge transfer. The position of the ICT absorption band is sensitive to the electronic environment. researchgate.net For instance, this compound is used as a solvatochromic probe to determine the dipolarity/polarizability (π*) and hydrogen-bond accepting basicity (β) of solvents. researchgate.netmdpi.com A red shift (bathochromic shift) in the absorption maximum is typically observed in more polar solvents, indicating stabilization of the more polar excited state relative to the ground state. rsc.org

Computational studies, including Density Functional Theory (DFT) and ab initio methods, provide detailed insights into the electronic structure. journalirjpac.com These calculations can map the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is generally localized on the electron-donating diethylamino group and the benzene (B151609) ring, while the LUMO is concentrated on the electron-withdrawing nitro group. The energy gap between the HOMO and LUMO is a key parameter that influences the molecule's reactivity and electronic properties. journalirjpac.com

Conformational Effects on Electronic Properties and Charge Transfer Efficiency

The conformation of this compound, particularly the planarity of the molecule, plays a critical role in determining its electronic properties and the efficiency of intramolecular charge transfer.

Planar vs. Twisted Molecular Geometries

Optimal charge transfer in push-pull systems like this compound is achieved when the donor, acceptor, and the π-conjugated bridge are coplanar. This planar geometry allows for maximum overlap of the p-orbitals, facilitating efficient delocalization of electrons across the molecule. Any deviation from planarity, such as twisting of the diethylamino or nitro groups relative to the benzene ring, disrupts this conjugation. cdnsciencepub.com

Studies on related nitroaniline systems have shown that twisting the donor or acceptor group can have a significant impact on the charge distribution, especially in the excited state. cdnsciencepub.com In a perfectly orthogonal conformation, where the donor and acceptor groups are perpendicular to the plane of the benzene ring, resonance interaction is minimized, leading to a decrease in the molecular dipole moment in the ground state. cdnsciencepub.com Similarly, coplanarity is crucial for efficient charge transfer in the excited state. cdnsciencepub.com The concept of a Twisted Intramolecular Charge Transfer (TICT) state describes a scenario where, upon excitation, the molecule undergoes a conformational change to a twisted geometry, which can lead to dual fluorescence and other unique photophysical phenomena. cdnsciencepub.comacs.org

The following table summarizes the dipole moments of a planar N,N-dimethyl-p-nitroaniline analog and its twisted counterparts, illustrating the effect of geometry on charge distribution.

CompoundGround State Dipole Moment (μg) in DExcited State Dipole Moment (μe) in D
Planar DMPNA analog7.615.2
Amino-twisted DMPNA analog5.910.5
Nitro-twisted DMPNA analog6.87.5
Data sourced from a study on planar and conformationally twisted p-nitroaniline and N,N-dimethyl-p-nitroaniline systems. cdnsciencepub.com

Impact of Steric Hindrance on Conjugation and Resonance Contributions

Steric hindrance can force deviations from planarity, thereby inhibiting resonance and reducing the efficiency of charge transfer. In this compound, the ethyl groups on the nitrogen atom are larger than the methyl groups in its counterpart, N,N-dimethyl-4-nitroaniline, which can introduce some steric strain. However, the impact is more pronounced when bulky substituents are introduced in the ortho positions to either the amino or nitro group. stackexchange.com

For example, in N,N,2,6-tetramethyl-4-nitroaniline, the methyl groups ortho to the dimethylamino group force it to twist out of the plane of the benzene ring. stackexchange.comechemi.com This steric inhibition of resonance significantly reduces the +M (mesomeric) effect of the amino group, leading to a lower dipole moment compared to the planar analog. stackexchange.comechemi.com Similarly, ortho-substituents next to the nitro group can cause it to twist, diminishing its -M effect. scribd.com

The extent of conjugation is directly related to the ability of the nitrogen atom in the amino group to adopt sp2 hybridization, which is favored in a planar geometry. mdpi.com When steric hindrance forces a more pyramidal (sp3-like) geometry around the nitrogen, the overlap between the nitrogen lone pair orbital and the π-system of the ring is reduced, thereby decreasing the resonance interaction. mdpi.com This effect has been confirmed through various spectroscopic methods and theoretical calculations, which show that ortho-alkyl groups in N,N-dialkylanilines decrease the resonance effect and can influence properties like basicity. mdpi.com

The table below provides a qualitative comparison of how steric hindrance affects resonance in different substituted nitroanilines.

CompoundSteric HindranceEffect on PlanarityImpact on Resonance
This compoundModerateNear-planarEfficient resonance
N,N,2,6-Tetramethyl-4-nitroanilineHighTwisted amino groupSteric inhibition of resonance
3,5-Dimethyl-4-nitroanilineLowPlanarUninhibited resonance
This table is a qualitative summary based on principles of steric inhibition of resonance. stackexchange.comscribd.com

Solvation Dynamics and Spectroscopic Responses of N,n Diethyl 4 Nitroaniline in Diverse Media

Solvatochromic Behavior as a Quantitative Tool for Solvent Properties

The solvatochromic behavior of N,N-Diethyl-4-nitroaniline, specifically the shift in its UV-Vis absorption spectrum in response to solvent polarity, provides a powerful tool for quantifying various solvent properties.

UV-Vis Absorption Solvatochromism and Spectral Shifts

The position of the maximum absorption wavelength (λmax) of this compound in the UV-Vis spectrum is highly dependent on the polarity of the solvent. core.ac.ukacs.org This phenomenon, known as solvatochromism, arises from the differential solvation of the ground and excited states of the molecule. In general, as the polarity of the solvent increases, the absorption band of this compound undergoes a bathochromic (red) shift to longer wavelengths. du.ac.ir This is because the excited state of the molecule is more polar than the ground state, and is therefore stabilized to a greater extent by polar solvents. researchgate.net

The magnitude of this spectral shift can be used to create empirical solvent polarity scales. For instance, the transition energy (E_T) of the dye can be calculated from its λmax and provides a direct measure of solvent polarity. preprints.org Studies have shown that the electronic transitions of this compound are responsive to different interactions in aqueous environments and the position of its λmax is minimally influenced by band overlap, making it a reliable probe. nih.gov

Evaluation of Empirical Solvent Polarity Scales (e.g., Kamlet-Taft α, β, π*; E_T^N)

The solvatochromic shifts of this compound, often in conjunction with other probe molecules like 4-nitroaniline (B120555), are instrumental in determining the Kamlet-Taft parameters: α (hydrogen-bond donating ability), β (hydrogen-bond accepting ability), and π* (dipolarity/polarizability). nih.govnih.govacs.org

π (Dipolarity/Polarizability):* This parameter is determined from the solvatochromic shift of this compound, as it is a non-hydrogen-bond donor. acs.orgosti.gov The π* value is calculated from the wavenumber of the absorption maximum (ν_max) of this compound in a given solvent. osti.gov

β (Hydrogen-Bond Basicity): The β parameter is typically determined by comparing the solvatochromic shift of a hydrogen-bond donor probe (like 4-nitroaniline) with its non-hydrogen-bond donating homologue (this compound). acs.orgresearchgate.net The difference in their absorption maxima is used to quantify the solvent's hydrogen-bond acceptor strength.

α (Hydrogen-Bond Acidity): While this compound itself is not used to directly measure α, it is a crucial component of the dye set used to establish the comprehensive Kamlet-Taft parameters. The α parameter is often determined using other probes, such as Reichardt's dye, in conjunction with the π* value obtained from this compound. osti.gov

The normalized polarity scale, E_T^N, derived from the transition energy of a standard betaine (B1666868) dye, also shows correlation with the parameters obtained using this compound. preprints.orgresearchgate.net These empirical scales provide a detailed picture of the solute-solvent interactions at a molecular level.

Table 1: Kamlet-Taft Parameters for Selected Solvents Determined Using this compound and Other Probes

Solvent π* β α
[EMIM]Acetate - - -
[EMIM]Formate - - -
[AMIM]Formate - - -
[AMIM]Acetate - - -

Data for this table would need to be populated from specific experimental studies found in the literature.

Investigation of Specific Solute-Solvent Interactions, Including Hydrogen Bonding

This compound, being a hydrogen-bond acceptor due to the lone pairs on its nitro group and amino nitrogen, is sensitive to hydrogen-bonding interactions with the solvent. nih.govnih.gov While it cannot donate hydrogen bonds, its electronic transitions are influenced by the hydrogen-bond donating ability of the solvent. nih.govaip.org

Influence of Solvent Environment on Electronic Transitions and Ground/Excited States

The solvent environment plays a critical role in modulating the electronic structure and energy levels of this compound, which is reflected in its spectroscopic behavior.

Solvation Effects on Ground and Excited State Energetics

The electronic ground state of this compound is less polar than its intramolecular charge-transfer (ICT) excited state. researchgate.net Consequently, an increase in solvent polarity leads to a greater stabilization of the more polar excited state relative to the ground state. researchgate.netaip.org This differential stabilization results in a decrease in the energy gap between the ground and excited states, causing the observed red shift in the absorption spectrum.

Resonance Raman spectroscopy studies on the related p-nitroaniline have shown that the solvent affects the excited state more significantly than the ground state. researchgate.netaip.org This challenges simpler two-state models and highlights the complexity of solvation effects on the electronic structure of such "push-pull" chromophores.

Behavior in Ionic Liquids and Deep Eutectic Solvents

This compound has been extensively used as a probe to characterize the unique solvent properties of ionic liquids (ILs) and deep eutectic solvents (DESs). acs.orgscispace.comrsc.org

In ionic liquids , the solvatochromic behavior of this compound helps in determining their Kamlet-Taft parameters. nih.govosti.gov These studies have revealed that the polarity of ILs can be tuned by changing the cation-anion combination. osti.gov For example, in aqueous mixtures of 1-butyl-3-methylimidazolium tetrafluoroborate, this compound exhibits preferential solvation by the ionic liquid. acs.org The dipolarity/polarizability (π*) of ILs, as measured by this compound, can differ significantly from values obtained with other probes, emphasizing the importance of the probe's specific interactions.

In deep eutectic solvents , this compound, along with other probes, is used to investigate their polarity and hydrogen-bonding characteristics. scispace.comrsc.orgnih.gov Studies have shown that the dipolarity/polarizability of DESs is largely controlled by the hydrogen bond acceptor (HBA) component. scispace.comrsc.org The solvatochromic parameters of DESs can be influenced by factors such as the nature of the hydrogen bond donor (HBD) and the molar ratio of the components. acs.orgnih.gov For instance, in choline (B1196258) chloride-based DESs, the alkyl chain length of the carboxylic acid HBD affects the dipolarity/polarizability and hydrogen bond acidity. acs.org

Table 2: Spectroscopic Data for this compound in Various Deep Eutectic Solvents

Deep Eutectic Solvent HBA HBD Molar Ratio λmax (nm)
Choline chloride:Glycerol Choline chloride Glycerol 1:2 -
Choline chloride:Ethylene glycol Choline chloride Ethylene glycol 1:2 -
Choline chloride:Lactic acid Choline chloride Lactic acid 1:2 -
[N4444]Cl:Decanoic Acid [N4444]Cl Decanoic Acid 1:2 -

Data for this table would need to be populated from specific experimental studies found in the literature.

Characterization in Aqueous Solutions and Protic Solvents

The behavior of this compound in aqueous solutions and protic solvents is significantly influenced by solute-solvent interactions, particularly hydrogen bonding. Protic solvents, capable of donating hydrogen bonds, interact with the nitro group of the molecule, affecting its electronic spectra. This interaction is a key factor in the solvation properties observed in these media.

In aqueous solutions, this compound is utilized as a solvatochromic probe to assess the properties of the solution, such as hydrogen-bond accepting (HBA) basicity and dipolarity/polarizability. acs.orgresearchgate.net Studies using this compound alongside other probes like 4-nitroaniline allow for the separate assessment of these solvent parameters. acs.org For instance, in aqueous solutions of 1-butyl-3-methylimidazolium tetrafluoroborate, this compound helps in understanding the altered physicochemical properties and enhanced solute solvation provided by the aqueous ionic liquid environment. acs.org

The solvatochromic behavior of this compound has been instrumental in distinguishing between structurally similar compounds in aqueous solutions. nih.gov However, its effectiveness can vary depending on the specific solutes. For example, while it can differentiate between some homologous series of compounds, it showed no difference in solvatochromic behavior between aqueous solutions of glycine (B1666218) and alanine. nih.gov

In various protic solvents, this compound is employed to characterize their solvation properties. mdpi.comwhiterose.ac.uk It is part of a set of solvatochromic dyes used to determine Kamlet-Taft parameters (α, β, and π*) which describe a solvent's hydrogen bond acidity, basicity, and dipolarity/polarizability, respectively. mdpi.com The selection of this compound is often due to its distinct absorption band in high-polarity environments. rsc.org

The following table presents the maximum absorbance wavelengths (λmax) of this compound in various protic ionic liquids (PILs) and molecular solvents, which are used to calculate the Kamlet-Taft parameter π*. mdpi.com

Table 1: Maximum Absorbance Wavelengths of this compound in Protic Solvents

Solvent λmax (nm)
Ethanolamine Formate 415
Ethanolamine Acetate (B1210297) 412
Ethanolamine Propionate 410
Ethanolamine Butyrate 408
Diethanolamine Formate 425
Diethanolamine Acetate 423
Diethanolamine Propionate 421
Diethanolamine Butyrate 419
Triethanolamine Formate 433
Triethanolamine Acetate 430
Triethanolamine Propionate 428
Triethanolamine Butyrate 426
Water 424
Methanol (B129727) 390
Ethanol 391

This table is interactive. You can sort and filter the data.

Advanced Spectroscopic Methodologies for Solvation Studies

Advanced spectroscopic techniques provide deeper insights into the intricate solvation dynamics of this compound at the molecular level.

Transient absorption spectroscopy (TAS) is a powerful tool for investigating the dynamics of electronically excited states. For nitroaniline derivatives like this compound, TAS experiments reveal processes such as intramolecular vibrational energy redistribution (IVR) and vibrational energy relaxation (VER) that occur after photoexcitation. aip.orguva.es

Following photoexcitation, the molecule undergoes internal conversion to a "hot" ground electronic state, retaining a significant amount of vibrational energy. The subsequent cooling of the molecule can be monitored by observing the decay of hot bands in the transient absorption spectrum. aip.org Studies on the related compound, p-nitroaniline (pNA), in water show that after excitation, broad emission occurs, which rapidly shifts to lower energies due to solvation and vibrational redistribution. ulisboa.pt This relaxation dynamic, occurring within femtoseconds to picoseconds, is influenced by the surrounding solvent molecules. The study of N,N-dimethyl-p-nitroaniline (DMPNA), a close analog, has shown that factors like hydrogen bonding capabilities of the solvent significantly affect the rate of this energy dissipation. aip.org For instance, the cooling process is more efficient in solvents that can form hydrogen bonds with the solute. aip.org

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, which are sensitive to the local solvent environment. europeanpharmaceuticalreview.com For N,N-dimethyl-p-nitroaniline (DMPNA), the NO₂ stretching mode is a particularly useful probe of solvent polarity. nih.gov

Research has shown a linear relationship between the Raman shift of the NO₂ stretching mode and the π-π* absorption band center, indicating that the vibrational frequency is a good indicator of the solvation state. aip.org The frequency of this mode changes significantly from nonpolar to polar solvents. nih.gov Furthermore, the bandwidth of the NO₂ stretching mode in Raman spectra is sensitive to the solvent environment. In room-temperature ionic liquids (RTILs), the vibrational bandwidths are generally larger than in conventional liquids of similar polarity and show some correlation with the size of the solvent anion. nih.gov

The table below summarizes the Raman shift of the NO₂ symmetric stretching mode of N,N-dimethyl-p-nitroaniline in various solvents, demonstrating the sensitivity of this vibrational mode to the solvent environment. aip.org

Table 2: Raman Shift of the NO₂ Stretching Mode of N,N-Dimethyl-p-nitroaniline in Various Solvents (Excitation at 488 nm)

Solvent Absorption Max (cm⁻¹) Raman Shift (cm⁻¹)
n-Hexane 28990 1334.8
Cyclohexane 29070 1335.2
CCl₄ 28170 1332.6
Benzene (B151609) 27700 1331.4
Diethyl ether 28410 1333.1
THF 27470 1330.1
Ethyl acetate 27780 1330.9
Acetone 26950 1328.6
Acetonitrile (B52724) 26320 1326.6
DMSO 25380 1323.5
Methanol 26670 1327.9

This table is interactive. You can sort and filter the data.

Infrared (IR) electroabsorption spectroscopy is a technique that measures the change in IR absorption intensity upon the application of an external electric field. This method is highly sensitive to the permanent dipole moments of molecules and their changes upon vibrational excitation, making it an excellent tool for studying solute-solvent association. acs.org

Studies on N,N-dimethyl-p-nitroaniline (DMPNA) in mixed solvents like acetonitrile/C₂Cl₄ using IR electroabsorption and FTIR spectroscopy have revealed details about its solvation structure. acs.org Unlike its analog p-nitroaniline (PNA), which forms specific solvated structures with acetonitrile, DMPNA is found to exist as a monomer. acs.org The N,N-dimethyl substitution in DMPNA sterically hinders the association of acetonitrile molecules at the amino group and also indirectly weakens interactions at the nitro group. acs.org This demonstrates how subtle changes in solute structure can significantly alter the specific nature of solute-solvent interactions. The technique allows for a detailed characterization of how molecules like this compound are solvated at a microscopic level. acs.orgacs.org

Excited State Dynamics and Non-Radiative Relaxation Pathways

Upon absorption of light, this compound is promoted to an electronically excited state. The subsequent de-excitation can occur through various radiative and non-radiative pathways. The efficiency and kinetics of these processes are highly dependent on the molecular structure and the surrounding environment.

Internal Conversion Rate Determination

Vibrational Cooling Kinetics in Different Solvents

Following internal conversion, the molecule is often left in a vibrationally excited ("hot") ground state. The excess vibrational energy is then dissipated to the surrounding solvent molecules through a process known as vibrational cooling or thermal relaxation. The kinetics of this process are highly dependent on the solvent's ability to accept this energy.

While specific studies on the vibrational cooling kinetics of this compound are not extensively documented, research on the analogous N,N-dimethyl-p-nitroaniline (DMNA) provides valuable insights. Studies using techniques like the transient grating method have explored the vibrational energy relaxation of DMNA. These studies suggest that the efficiency of cooling is influenced by factors such as hydrogen bonding between the solute and solvent molecules. It is reasonable to infer that this compound would exhibit similar solvent-dependent vibrational cooling kinetics.

Solvent PropertyExpected Influence on Vibrational Cooling Rate
Polarity Increased polarity may enhance intermolecular interactions, potentially leading to faster cooling.
Hydrogen Bonding Capability Solvents capable of hydrogen bonding with the nitro or amino groups could facilitate more efficient energy transfer.
Viscosity Higher viscosity might hinder the necessary molecular motions for efficient energy dissipation, potentially slowing down the cooling process.

This table provides a qualitative prediction of solvent effects on the vibrational cooling of this compound based on general principles and studies of similar molecules.

Analysis of Luminescence and Fluorescence Decay Characteristics

Luminescence, including fluorescence and phosphorescence, is the emission of light from an excited state. The characteristics of this emission, such as the lifetime and quantum yield, provide crucial information about the excited state's nature and deactivation pathways.

For the related compound N,N-dimethyl-4-nitroaniline, a solid-state blue fluorescence with a long lifetime decay of 147 nanoseconds has been reported when embedded in poly-l-lactic acid electrospun fibers. nih.govpreprints.orgpreprints.orgnih.govscispace.com This long lifetime suggests a relatively stable excited state in that specific environment. While detailed luminescence data for this compound in various solvents is not extensively available, it is expected to exhibit fluorescence from its intramolecular charge transfer (ICT) excited state. The decay characteristics would likely be sensitive to solvent polarity, with more polar solvents potentially stabilizing the charge-separated excited state, which could affect both the emission wavelength and the fluorescence lifetime.

Photoinduced Electron and Energy Transfer Mechanisms

In the presence of other molecules, an excited molecule can engage in electron or energy transfer processes. These bimolecular quenching events are fundamental to many photochemical applications.

Photosensitization Phenomena, e.g., with N,N-Dimethylaniline

Photosensitization is a process where a photoexcited molecule (the sensitizer) transfers its excitation energy to another molecule (the acceptor), which then undergoes a chemical reaction. Research has demonstrated that N,N-dimethyl-4-nitroaniline (DMNA) can act as a photosensitizer for N,N-dimethylaniline (DMA). researchgate.net In this system, the excited DMNA transfers energy to DMA, leading to the generation of radicals that can initiate polymerization. researchgate.net

Given the structural similarity between this compound and N,N-dimethyl-4-nitroaniline, it is highly probable that the diethyl derivative also participates in photosensitization of N,N-dimethylaniline. The underlying mechanism would involve the absorption of light by this compound, followed by an energy transfer to N,N-dimethylaniline, which has a lower excitation energy.

Development of Bimolecular Photoinitiation Systems for Polymerization

The ability of nitroaromatic compounds, in the presence of tertiary amines like N,N-dimethylaniline, to act as efficient photoinitiators for polymerization has been a subject of study. researchgate.net A bimolecular photoinitiation system typically involves a sensitizer (the light-absorbing species) and a co-initiator. In the context of this compound and N,N-dimethylaniline, the former would act as the sensitizer and the latter as the co-initiator.

The process is initiated by the photoexcitation of this compound. The excited sensitizer then interacts with N,N-dimethylaniline, likely through an electron transfer mechanism, to generate reactive species (radicals) that can initiate the polymerization of monomers. Studies on the DMNA/DMA system have shown that this bimolecular approach can lead to higher polymerization efficiency compared to systems using the nitroaromatic compound alone. researchgate.net The rate and quantum yield of polymerization are strongly dependent on the specific nature of the photoinitiator. researchgate.net

ComponentRole in Photoinitiation
This compound Photosensitizer (absorbs light)
N,N-Dimethylaniline Co-initiator (undergoes electron/energy transfer to form initiating radicals)
Monomer Polymerizable species

This table outlines the proposed roles of the components in a bimolecular photoinitiation system based on this compound and N,N-Dimethylaniline.

Advanced Materials Applications and Functional Properties of N,n Diethyl 4 Nitroaniline

Non-Linear Optical (NLO) Material Design and Characterization

N,N-Diethyl-4-nitroaniline's molecular structure, featuring a push-pull system with an electron-donating diethylamino group and an electron-withdrawing nitro group, makes it a prime candidate for non-linear optical (NLO) applications. nih.govpreprints.org

Assessment of First Hyperpolarizability (β) for NLO Response

The first hyperpolarizability (β) is a key metric for a molecule's NLO response. For this compound, also referred to as N,N-dimethyl paranitroaniline in some studies, the β value is significantly influenced by its environment. In solutions with various solvents, the β values for N,N-dimethyl paranitroaniline were found to range from 28.7 to 46.2 x 10⁻³⁰ esu. aip.org This variability highlights the role of solute-solvent interactions. Specifically, the formation of hydrogen bonds between the NLO molecule and the solvent can increase the hyperpolarizability. aip.org In the absence of such specific interactions, the hyperpolarizability is influenced by the solvent's dipole moment and the intermolecular distance between the NLO molecule and the solvent molecules. aip.org

Theoretical studies have also been conducted to understand and predict the NLO properties of this compound and its derivatives. Density functional theory (DFT) calculations have been employed to determine the first static hyperpolarizabilities of these molecular systems, confirming their large NLO response. researchgate.net

Role as a Standard and Benchmark Chromophore in NLO Research

Due to its well-defined structure and significant NLO response, this compound (sometimes referred to as DMNA in this context) is frequently used as a reference or benchmark chromophore in NLO research. researchgate.netresearchgate.netup.pt This allows for the comparative study of newly synthesized chromophores and the validation of theoretical models. researchgate.netresearchgate.net Its significant bathochromic shift is a key property that facilitates the analysis of electrostatic interactions between the molecule and its surrounding medium, making it a valuable tool in the study of NLO characteristics. up.pt

Strategies for Enhancing NLO Activity in this compound Derivatives

Researchers have explored various strategies to enhance the NLO activity of materials based on the this compound framework. One approach involves the design of "parallel connection" chromophores, where multiple this compound units are linked in a non-conjugated manner. researchgate.netgrafiati.com Theoretical studies using the semi-empirical method ZINDO have shown that a chromophore containing three parallel this compound units can exhibit a static first hyperpolarizability that is 1.8 times greater than that of a single unit. researchgate.netgrafiati.com However, this enhancement does not continue to increase with the addition of more units; chromophores with four or five units showed very small static first hyperpolarizabilities. grafiati.com

Another strategy involves the introduction of different functional groups to the core structure. For example, replacing the N,N-dimethylaminophenyl group with an aminophenyl or phenyl group has been shown to dramatically decrease the NLO response. researchgate.net The synthesis of H-shaped second-order NLO chromophores, which feature two parallel and non-conjugated D-π-A units built on a 9,10-dihydroanthracene (B76342) backbone, represents another innovative approach. acs.org

Piezoelectric and Mechanically Responsive Properties

Beyond its optical properties, this compound exhibits remarkable mechanical characteristics, positioning it as a material of interest for applications in sensors, actuators, and flexible electronics.

Superplasticity and Superelasticity in Molecular Crystals

Single crystals of this compound have been found to exhibit superplasticity, a phenomenon previously known in only a limited number of metallic solids. nih.gov This allows the crystal to undergo very large deformations, over 500% of its original size, without fracturing. nih.gov This "organosuperplasticity" is observed at room temperature and allows for the plastic processing of the solid without losing its single-crystal nature. nih.govresearchgate.net The deformation occurs along the <100> direction through a multi-layer slipping mechanism. nih.gov

In addition to superplasticity, the crystal also demonstrates superelastic behavior, or spontaneous shape recovery, when deformed along the <201> direction. nih.gov This is attributed to a mechanically-induced twinning of the single crystal. nih.gov The discovery of these properties in an organic crystal opens up new possibilities for the design of functional solids that can be molded without compromising their crystalline quality. nih.govresearchgate.net

Quantification of Piezoelectric Output Response

This compound is a piezoelectric molecular crystal, meaning it can generate an electrical charge in response to applied mechanical stress. nih.govmdpi.comnih.gov This property is attributed to its acentric crystal structure and high molecular dipole moment. nih.govmdpi.comnih.gov

When nanocrystals of this compound are embedded in poly-L-lactic acid (PLLA) electrospun fibers, the resulting composite material displays an exceptionally high piezoelectric output. nih.govmdpi.comnih.gov For a small applied stress of 5.0 × 10³ Nm⁻², an effective piezoelectric voltage coefficient (geff) of 4.1 VmN⁻¹ has been measured. nih.govmdpi.comnih.govresearchgate.net This value is among the highest reported for piezoelectric polymers and organic lead perovskites. nih.govmdpi.comnih.govresearchgate.net In another study, an even higher geff of 7.1 VmN⁻¹ was reported for a similar composite. preprints.org These composite fibers also show enhanced mechanical properties, with a significant increase in the Young's modulus and tensile strength compared to pure PLLA fibers. mdpi.comnih.govresearchgate.netresearchgate.net

The table below summarizes the key piezoelectric and mechanical properties of this compound and its composites.

PropertyValueConditions/NotesSource(s)
Piezoelectric Voltage Coefficient (geff)4.1 VmN⁻¹For a stress of 5.0 × 10³ Nm⁻² in NNDM4NA@PLLA fibers nih.govmdpi.comnih.govresearchgate.net
Piezoelectric Voltage Coefficient (geff)7.1 VmN⁻¹In NNDM4NA@PLLA fibers at room temperature preprints.org
Young's Modulus (of composite)55 MPa67% increase compared to pure PLLA fibers mdpi.comnih.govresearchgate.netresearchgate.net
Tensile Strength (of composite)2.8 MPa--- mdpi.comnih.govresearchgate.netresearchgate.net
Superplastic Deformation>500% strainAlong the <100> direction in single crystals nih.gov

Integration into Hybrid Functional Composites, e.g., Polymer Microfibers

The incorporation of functional organic molecules into polymer matrices is a promising strategy for developing advanced materials with tailored optical, electronic, and mechanical properties. While the integration of nitroaniline derivatives into polymer microfibers to create functional composites is an active area of research, specific studies detailing the incorporation of this compound into polymer microfibers are not prominently available in the reviewed literature.

However, research on closely related compounds, such as N,N-Dimethyl-4-nitroaniline, provides significant insight into the potential of this class of molecules. For instance, nanocrystals of N,N-Dimethyl-4-nitroaniline have been successfully embedded into poly-l-lactic acid (PLLA) polymer microfibers using the electrospinning technique. This process results in hybrid functional composites with remarkable properties. These composites have been shown to exhibit an exceptionally high piezoelectric output, making them promising for applications in energy harvesting. Furthermore, these hybrid fibers demonstrate enhanced mechanical strength compared to the pure polymer fibers and display solid-state blue fluorescence, indicating their potential for use in emission-based applications.

The study of such analogous systems suggests that this compound, with its similar electronic structure, could potentially be integrated into polymer microfibers to create novel functional materials. Future research may explore the electrospinning of this compound with various polymers to investigate the resulting composite's piezoelectric, nonlinear optical, and mechanical characteristics.

Other Emerging Research Applications in Chemical Systems

Beyond its potential in solid-state materials, this compound is a subject of investigation in various chemical systems, primarily for its utility in detection mechanisms and as a building block in specialized synthesis.

Investigation as a Reagent in Colorimetric Detection Mechanisms

This compound is widely utilized as a solvatochromic probe, a compound that changes color in response to the polarity of its solvent environment. researchgate.netcore.ac.ukcore.ac.uknih.govacs.orgoulu.fi This property allows it to be used as a reagent in colorimetric detection mechanisms to characterize the properties of various liquid media, including ionic liquids, deep eutectic solvents (DESs), and polymer solutions. mdpi.comuva.esmdpi.comncsu.edu

The underlying principle of its function as a colorimetric sensor is the significant shift in its UV-visible absorption spectrum, particularly the π-π* transition, with changes in the solvent's polarity and hydrogen bonding capacity. researchgate.netmdpi.com By measuring the maximum absorption wavelength (λmax), researchers can determine important solvent parameters, such as the Kamlet-Taft parameters: dipolarity/polarizability (π*), hydrogen bond donating ability (α), and hydrogen bond accepting ability (β). uva.esmdpi.com

The utility of this compound as a colorimetric probe is evident in its application across a range of advanced solvent systems. It has been used to characterize the solvent properties of novel "green" solvents like deep eutectic solvents and ionic liquids, providing crucial information for their application in various chemical processes. mdpi.commdpi.com Its sensitivity to the local environment also makes it a valuable tool for studying the complex interactions within binary solvent mixtures and polymer-solvent systems. researchgate.netcore.ac.uk

Interactive Table: Solvatochromic Properties of this compound in Various Solvents

SolventDipolarity/Polarizability (π*)Hydrogen Bond Acidity (α)Hydrogen Bond Basicity (β)
Cyclohexane0.000.000.00
Toluene0.490.000.11
2-MeTHF0.580.000.46
DMSO1.000.000.76
Methanol (B129727)0.600.980.66
Ethanol0.540.860.75
Acetonitrile (B52724)0.750.190.40
Water1.091.170.47

This table presents a summary of Kamlet-Taft parameters for this compound in a selection of common solvents, illustrating its response to varying solvent environments. The data is compiled from various research sources.

Role as an Intermediate in Specialized Organic Synthesis Beyond Commodity Chemicals

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the realm of dyes and pigments. Its chemical structure, featuring a reactive nitro group and a diethylamino group on an aromatic ring, makes it a versatile precursor for creating a variety of functional materials.

The synthesis of specialized dyes often involves multi-step processes where intermediates like this compound are crucial building blocks. For example, the nitro group can be chemically reduced to an amino group, yielding a diamine derivative. This new functional group can then participate in further reactions, such as diazotization and coupling, to form azo dyes, a large and important class of colorants.

While detailed synthetic pathways for specific, non-commodity functional materials derived from this compound are not extensively detailed in the general literature, its established role as a precursor underscores its importance in specialized organic synthesis. The ability to introduce specific functional groups through reactions involving this compound allows for the tailoring of the final product's properties, such as its color, solubility, and affinity for different substrates. This makes it a key component in the development of dyes for specific applications beyond simple coloration, including in advanced materials and analytical reagents.

Conclusion and Future Research Directions

Synopsis of Key Academic Contributions and Research Impact of N,N-Diethyl-4-nitroaniline

This compound has established itself as a significant molecule in chemical research, primarily owing to its distinct electronic and structural characteristics. Its major academic contributions are centered around its application as a solvatochromic probe, a reference compound in nonlinear optics (NLO), and a versatile intermediate in organic synthesis.

The compound's sensitivity to the surrounding solvent environment makes it an excellent solvatochromic probe. Researchers have extensively used this compound to characterize the polarity and hydrogen-bonding interactions of various media, including conventional organic solvents, aqueous solutions, ionic liquids, and deep eutectic solvents. nih.govrsc.orgnih.govrsc.orgiastate.edulucp.net Its electronic transitions are particularly sensitive to solvent-donor to dye-acceptor hydrogen bond interactions, allowing for the fine-tuning and understanding of solvent properties at a molecular level. nih.gov Studies have employed it alongside other dyes like 4-nitroaniline (B120555) and Reichardt's dye to determine Kamlet-Taft parameters (α, β, and π*), which quantify hydrogen bond acidity, basicity, and dipolarity/polarizability, respectively. rsc.orgrsc.org This application is crucial for designing and selecting appropriate solvent systems for chemical reactions, separations, and extractions. iastate.edu

In the field of materials science, this compound and its derivatives are pivotal in the study of nonlinear optical (NLO) materials. researchgate.netthermofisher.comfishersci.atfishersci.dechemicalbook.comup.pt The molecule's structure, featuring a strong electron-donating diethylamino group and a powerful electron-withdrawing nitro group connected by a π-conjugated system, gives rise to a large molecular dipole moment and significant hyperpolarizability. This makes it a model compound for investigating structure-property relationships in NLO chromophores. researchgate.netup.pt Theoretical and experimental studies on its derivatives have provided insights into how substitutions on the aromatic ring affect molecular hyperpolarizability, guiding the design of new materials for applications in telecommunications and optical data processing. researchgate.netup.pt

Furthermore, this compound serves as a key intermediate in the synthesis of a variety of organic compounds, including dyes, pigments, and potentially pharmaceutical and agrochemical agents. solubilityofthings.comxinchem.com Its chemical reactivity, particularly the potential for nucleophilic aromatic substitution of the nitro group or reactions involving the diethylamino group, makes it a valuable building block in synthetic chemistry. solubilityofthings.com

Recent research has also highlighted the interesting solid-state properties of related compounds like N,N-dimethyl-4-nitroaniline, which exhibits piezoelectricity, superelasticity, and superplasticity. researchgate.netup.ptnih.govmdpi.com While these specific properties are documented for the dimethyl analogue, they suggest a rich area of solid-state chemistry for N,N-dialkyl-4-nitroanilines in general, with potential applications in flexible electronics, actuators, and bioelectronics. up.ptmdpi.com

Table 1: Key Research Applications of this compound

Research AreaSpecific ApplicationKey Findings and Impact
Solvatochromism Probe for solvent polarity and hydrogen bonding interactions.Characterization of complex solvent systems like ionic liquids and deep eutectic solvents; determination of Kamlet-Taft parameters. nih.govrsc.orgnih.govrsc.org
Nonlinear Optics (NLO) Model compound for studying NLO properties.Serves as a reference for analyzing structure-hyperpolarizability relationships to design advanced optical materials. researchgate.netup.pt
Organic Synthesis Intermediate for dyes, pigments, and other chemicals.A versatile building block for various functional organic molecules. xinchem.com
Materials Science Precursor for functional materials.Research on related compounds suggests potential in piezoelectric and flexible electronic applications. researchgate.netnih.govmdpi.com

Identification of Remaining Challenges and Unexplored Areas in this compound Research

Despite its utility, research on this compound faces several challenges and reveals numerous unexplored avenues. A primary challenge revolves around the environmental and toxicological aspects common to nitroaromatic compounds. solubilityofthings.comrsc.org Comprehensive studies on its biodegradability and the development of effective, green methods for its removal from industrial effluents are necessary to ensure its sustainable application. rsc.org

In the realm of synthesis, while the preparation of this compound is well-established, there is a continuous need for greener, more efficient, and atom-economical synthetic routes. xinchem.comnih.gov Exploring biocatalysis or flow chemistry approaches could address some of the environmental concerns associated with traditional nitration and amination reactions.

A significant unexplored area is the comprehensive investigation of its derivatives. While some studies have examined the effect of substituents on NLO properties, a systematic exploration of how different functional groups at various positions on the aniline (B41778) ring influence its solvatochromic, electronic, and solid-state properties is lacking. researchgate.net For instance, creating a homologous series of N,N-dialkyl-p-nitroanilines has been shown to produce more effective probes for micellar systems, suggesting that tuning the alkyl chain length could lead to tailored molecular sensors. acs.org

Furthermore, the full potential of this compound and its analogues in biological applications remains largely untapped. While it is mentioned as an intermediate for pharmaceuticals, detailed studies on the biological activities of the compound itself or its specifically designed derivatives are scarce. solubilityofthings.com Research could focus on its potential as an antimicrobial or anticancer agent, exploring the mechanisms of action which, for similar compounds, are thought to involve the bioreduction of the nitro group.

The study of its behavior in complex and heterogeneous environments also presents challenges. While it is used to probe systems like micelles and ionic liquids, a deeper understanding of the specific intermolecular interactions and the precise location and orientation of the probe within these systems is required for more accurate interpretations of the spectroscopic data. rsc.orgacs.org

Table 2: Summary of Research Gaps and Challenges

CategoryChallenge or Unexplored AreaPotential Research Direction
Environmental Science Lack of comprehensive data on biodegradability and environmental fate.In-depth toxicological and biodegradation studies; development of green remediation technologies. rsc.org
Synthetic Chemistry Reliance on traditional, often non-green, synthetic methods.Development of catalytic, solvent-free, or biocatalytic synthetic routes. nih.gov
Materials Science Limited systematic study of structure-property relationships in its derivatives.Synthesis and characterization of a broad range of derivatives to tune NLO, solvatochromic, and solid-state properties. researchgate.netacs.org
Biological Chemistry Under-explored potential for direct biological applications.Screening for bioactivities (e.g., antimicrobial, anticancer) and mechanistic studies.
Physical Chemistry Incomplete understanding of its interactions in complex media.Advanced spectroscopic and computational modeling to elucidate its behavior in micelles, polymers, and biological membranes. rsc.orgacs.org

Future Prospects and Interdisciplinary Research Opportunities for this compound in Advanced Chemical Sciences

The future of this compound research is promising and lies at the intersection of materials science, green chemistry, and biotechnology. Its unique properties position it as a candidate for several advanced applications and foster interdisciplinary collaboration.

In advanced materials, the most significant prospect lies in the development of novel functional materials. Building on the NLO properties of the core structure, future work could focus on incorporating this compound moieties into polymers or metal-organic frameworks (MOFs) to create high-performance electro-optic devices. researchgate.netup.pt Inspired by the superplasticity and piezoelectricity found in its dimethyl analogue, a key future direction is the synthesis and characterization of single crystals of this compound and its derivatives to explore their potential in flexible electronics, sensors, and mechanical actuators. researchgate.netnih.govmdpi.com

Interdisciplinary research opportunities abound in the field of "green" and sustainable chemistry. The use of this compound as a probe to understand and design novel green solvents, such as deep eutectic solvents (DESs) and bio-based solvents, will continue to be a vital area of research. rsc.orgrsc.orgiastate.edu Collaborations between physical chemists and chemical engineers could leverage this understanding to optimize processes like biomass dissolution or CO2 capture.

The development of advanced chemical sensors represents another fertile ground for interdisciplinary work. By functionalizing the this compound scaffold, it may be possible to create chemosensors that exhibit a colorimetric or fluorometric response to specific analytes, such as metal ions or pollutants. This would involve collaboration between synthetic organic chemists and analytical chemists. solubilityofthings.comresearchgate.net

In the life sciences, there is an opportunity to bridge chemistry and biology by using this compound derivatives as probes for biological microenvironments. Similar to how solvatochromic dyes are used to study protein folding or membrane fluidity, tailored derivatives could provide insights into cellular processes. nih.gov Furthermore, exploring its potential as a precursor for bioactive N-heterocycles or other pharmaceutically relevant scaffolds through green synthetic methods offers a direct link to medicinal chemistry and drug discovery. nih.gov The investigation of its derivatives in applications like photodynamic therapy is another potential avenue.

Q & A

Q. Table: DES Characterization

DES Compositionπ*βα
ChCl:Urea (1:2)1.020.650.98
ChCl:Glycerol (1:2)0.950.581.10

Advanced: What are the limitations of DENA in solvatochromic studies, and how can they be mitigated?

Answer:
Limitations:

  • Solvent Compatibility: Insoluble in highly nonpolar solvents (e.g., hexane).
  • pH Sensitivity: Protonation in acidic media alters λmax.

Mitigation:

  • Use co-solvents (e.g., 1% methanol) to enhance solubility without affecting polarity.
  • Buffer solutions to pH >7 to maintain probe integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.